2-(2,4-Difluorophenyl)-4-pentyn-2-ol
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Overview
Description
2-(2,4-Difluorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a pentynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4-pentyn-2-ol typically involves the reaction of 2,4-difluorobenzyl chloride with an acetylene derivative under basic conditions. The reaction is often carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4-difluorophenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(2,4-difluorophenyl)-4-penten-2-ol or 2-(2,4-difluorophenyl)-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluorophenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-4-pentyn-2-one
- 2-(2,4-Difluorophenyl)-4-penten-2-ol
- 2-(2,4-Difluorophenyl)-4-pentanol
Uniqueness
2-(2,4-Difluorophenyl)-4-pentyn-2-ol is unique due to its specific structural features, including the presence of both a difluorophenyl group and an alkyne moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H10F2O |
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Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H10F2O/c1-3-6-11(2,14)9-5-4-8(12)7-10(9)13/h1,4-5,7,14H,6H2,2H3 |
InChI Key |
ASCHRJKBLUPGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
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